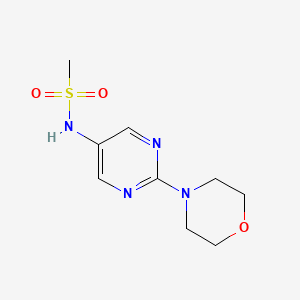

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholine derivatives, including those related to N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, involves several chemical pathways. Morpholines can be synthesized from vicinal amino alcohols, oxiranes, and aziridines, serving as precursors or intermediates for further chemical modifications. These methods enable the incorporation of the morpholine ring into more complex structures, potentially including our compound of interest (Palchikov, 2013).

Molecular Structure Analysis

The molecular structure of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, like other morpholine derivatives, is characterized by the presence of a six-membered ring containing nitrogen and oxygen atoms. This structure impacts the compound's chemical reactivity and physical properties, making it a versatile moiety in medicinal and organic chemistry. The analysis of such structures provides insights into their potential biological activities and chemical utilities (Asif & Imran, 2019).

科学的研究の応用

Metal Mediated Inhibition of Methionine Aminopeptidase

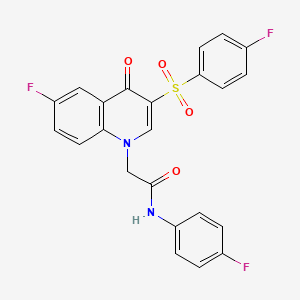

Quinolinyl sulfonamides, including compounds similar to N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) by high throughput screening. These compounds exhibit inhibitory potencies on different metal forms of Escherichia coli MetAP, showing that their inhibition is dependent on metal concentration. The X-ray structures reveal that these inhibitors form a metal complex at the enzyme active site, highlighting their potential in drug discovery and enzyme inhibition studies (Huang et al., 2006).

Synthesis of Polyazaheterocycles

The treatment of certain amines with tris(morpholino)methane leads to the formation of N-azolyl formamidines, which upon heating, convert to polycondensed heterocycles with significant structural fragments. This process underlines the utility of morpholinopyrimidin derivatives in the synthesis of complex heterocycles, offering a pathway to novel organic compounds with potential applications in pharmaceuticals and materials science (Bogza et al., 1997).

Catalysis in Solvent-Free Conditions

The use of methanesulfonic acid (MSA)/morpholine systems as catalysts for the Knoevenagel condensation of ketones with malononitrile under solvent-free conditions demonstrates the versatility of morpholinopyrimidin derivatives in organic synthesis. This method features good yields and short reaction times, showcasing the wide applicability of such catalyst systems in green chemistry (Góra et al., 2009).

Novel Inhibitors of the PI3K-AKT-mTOR Pathway

Morpholine derivatives, including those with pyrimidin-5-yl moiety, serve as privileged pharmacophores for the inhibition of PI3K and PIKKs by forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. This research highlights the potential of these compounds in the development of novel inhibitors targeting the PI3K-AKT-mTOR pathway, which is critical for cancer therapy (Hobbs et al., 2019).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXBZFUMUQVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)